molecular formula C16H25N3 B11814070 3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B11814070
M. Wt: 259.39 g/mol
InChI Key: OJNFZTVRYPEEHO-UHFFFAOYSA-N
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Description

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a complex organic compound that features both piperidine and pyrrolidine rings attached to a pyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

    Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be formed through cyclization.

    Coupling with Pyridine: The final step involves coupling the piperidine and pyrrolidine rings to the pyridine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.

    Reduction: Reduction reactions could target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced derivatives, as well as substituted pyridine compounds.

Scientific Research Applications

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine may have applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its complex structure.

    Biological Studies: Used as a probe to study receptor interactions.

    Industrial Chemistry: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and pyrrolidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
  • 3-(1-Ethylpiperidin-2-yl)-2-(morpholin-1-yl)pyridine

Uniqueness

The unique combination of the ethyl group on the piperidine ring and the pyrrolidine ring attached to the pyridine core may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

3-(1-ethylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C16H25N3/c1-2-18-11-4-3-9-15(18)14-8-7-10-17-16(14)19-12-5-6-13-19/h7-8,10,15H,2-6,9,11-13H2,1H3

InChI Key

OJNFZTVRYPEEHO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=C(N=CC=C2)N3CCCC3

Origin of Product

United States

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